p-Toluenesulfonamide, N-(triethylstannyl)-

Description

Contextualizing Organotin Reagents in Advanced Synthetic Methodologies

Organotin compounds, also known as stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. merckmillipore.com Their utility in organic synthesis has been recognized for decades, with applications ranging from catalysis to the formation of new carbon-carbon bonds. merckmillipore.comlupinepublishers.com The versatility of organotin reagents stems from the nature of the tin-carbon bond, which can be cleaved under specific conditions to allow for the transfer of the organic group to other substrates.

One of the most prominent applications of organotin reagents is in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. merckmillipore.com These reactions have become indispensable for the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Organotin compounds are also employed in radical reactions, reductions, and as stabilizers for polymers like PVC. numberanalytics.comwikipedia.org The ability to fine-tune the reactivity of the organotin reagent by varying the organic substituents attached to the tin atom provides chemists with a powerful tool for controlling the outcome of a reaction. sysrevpharm.org

Significance of Sulfonamide Derivatives as Versatile Synthetic Intermediates

Sulfonamides are a class of organic compounds characterized by the -SO₂NR₂ functional group. nih.gov They are not only important pharmacophores found in a wide array of therapeutic agents but also serve as highly versatile intermediates in organic synthesis. nih.govgoogle.com The sulfonamide group can act as a directing group, a protecting group for amines, and a precursor for the formation of various other functional groups. acs.orgorganic-chemistry.org

The hydrogen atoms on the nitrogen of a primary or secondary sulfonamide can be replaced by a variety of substituents, allowing for the construction of complex molecular frameworks. organic-chemistry.org Furthermore, the sulfonamide moiety can activate adjacent C-H bonds for functionalization and participate in a range of coupling reactions. acs.org The synthesis of sulfonamide derivatives themselves is an active area of research, with numerous methods developed for their preparation from readily available starting materials. nih.govnih.gov

Overview of the Unique Chemical Identity of N-(Triethylstannyl)-p-toluenesulfonamide

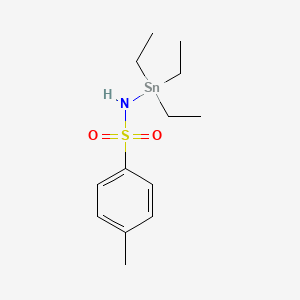

N-(Triethylstannyl)-p-toluenesulfonamide, with the chemical formula C₁₃H₂₃NO₂SSn, represents a unique convergence of the properties of both organotin reagents and sulfonamide derivatives. nih.gov The presence of the triethylstannyl group ((C₂H₅)₃Sn) linked to the nitrogen atom of p-toluenesulfonamide (B41071) creates a reagent with distinct reactivity. nih.gov

This compound can be viewed as an activated form of p-toluenesulfonamide, where the tin-nitrogen bond is susceptible to cleavage. This allows for the transfer of the p-toluenesulfonamide group to other molecules under relatively mild conditions. The triethylstannyl group acts as a carrier for the sulfonamide moiety, facilitating reactions that might be difficult to achieve with p-toluenesulfonamide itself.

Chemical and Physical Properties of N-(Triethylstannyl)-p-toluenesulfonamide nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₂SSn |

| Molecular Weight | 376.1 g/mol |

| CAS Number | 2627-04-5 |

| IUPAC Name | 4-methyl-N-(triethylstannyl)benzenesulfonamide |

The unique chemical identity of N-(Triethylstannyl)-p-toluenesulfonamide makes it a valuable reagent for specific synthetic transformations, highlighting the power of combining different functional groups to create novel and useful tools for organic synthesis.

Properties

CAS No. |

2627-04-5 |

|---|---|

Molecular Formula |

C13H23NO2SSn |

Molecular Weight |

376.1 g/mol |

IUPAC Name |

4-methyl-N-triethylstannylbenzenesulfonamide |

InChI |

InChI=1S/C7H8NO2S.3C2H5.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H-,8,9,10);3*1H2,2H3;/q-1;;;;+1 |

InChI Key |

QPNPALJLBQTCLD-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](CC)(CC)NS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of N Triethylstannyl P Toluenesulfonamide

Role of the Tin-Nitrogen Bond in Activation and Transformation Processes

The tin-nitrogen (Sn-N) bond is a key feature in activating the N-(triethylstannyl)-p-toluenesulfonamide molecule for various chemical transformations. This bond is covalent but possesses significant polarity due to the difference in electronegativity between the nitrogen and tin atoms. This polarization results in the nitrogen atom bearing a partial negative charge, making it more nucleophilic than the nitrogen in the parent p-toluenesulfonamide (B41071). patsnap.comchemicalbook.com

The triethylstannyl group, being a large and polarizable entity, can influence the reactivity in several ways:

Enhanced Nucleophilicity: The electron-releasing nature of the triethylstannyl group increases the electron density on the nitrogen atom, thereby enhancing its ability to attack electrophilic centers. patsnap.com

Lewis Acidity of Tin: The tin atom can exhibit Lewis acidic character, allowing it to coordinate with other nucleophilic or basic species. This coordination can pre-organize reactants and facilitate intramolecular or intermolecular reactions.

Leaving Group Ability: The triethylstannyl group can function as a leaving group in substitution reactions, enabling the transfer of the toluenesulfonylamide group to other substrates.

Spectroscopic studies on related organotin compounds have identified characteristic frequencies for Sn-N bond vibrations in the far-infrared region, typically between 450-500 cm⁻¹, confirming the formation and presence of this crucial bond. sapub.org The inherent weakness and polarity of the Sn-N bond make it the most probable site for initial attack in many reactions, leading to either substitution at the tin center or cleavage to generate a reactive sulfonamide anion.

Nucleophilic and Electrophilic Characteristics of the Sulfonamide Moiety in Organotin Context

The p-toluenesulfonamide moiety itself possesses a dual chemical nature, acting as either a nucleophile or an electrophile depending on the reaction conditions and the attacking reagent. patsnap.comchemicalbook.com The presence of the N-(triethylstannyl) group modulates this inherent reactivity.

Nucleophilic Character: The primary site of nucleophilicity is the nitrogen atom. As mentioned, the Sn-N bond polarization significantly enhances the electron density on the nitrogen, making N-(triethylstannyl)-p-toluenesulfonamide a potent nucleophile. patsnap.com It can readily react with a variety of electrophiles, such as alkyl halides and acyl chlorides. In these reactions, the sulfonamide anion acts as the key reactive species, capable of forming new carbon-nitrogen or other heteroatom-nitrogen bonds. patsnap.com Studies on the parent p-toluenesulfonamide have shown its ability to trap cationic intermediates, a role that is amplified by N-stannylation. core.ac.uk

The table below summarizes the dual reactivity of the molecule.

| Reactive Site | Chemical Character | Activating Group | Potential Reactions |

| Nitrogen Atom | Nucleophilic | Triethylstannyl Group | Alkylation, Acylation, Addition to carbonyls |

| Sulfur Atom | Electrophilic | Sulfonyl Group (-SO₂) | Nucleophilic substitution by strong nucleophiles |

| Tin Atom | Electrophilic (Lewis Acid) | - | Coordination with bases, Nucleophilic attack |

Bond Cleavage Processes Involving the Triethylstannyl Group in Reaction Pathways

Bond cleavage is central to the reactivity of N-(triethylstannyl)-p-toluenesulfonamide. The weakest bonds in the molecule, and therefore the most likely to break, are the tin-nitrogen (Sn-N) and, under certain conditions, the tin-carbon (Sn-C) bonds.

The Sn-N bond is the most common site of cleavage. This can occur through several mechanisms:

Protonolysis: Reaction with protic reagents, such as water, alcohols, or acids, readily cleaves the Sn-N bond to regenerate p-toluenesulfonamide and form a triethyltin (B1234975) derivative (e.g., triethyltin hydroxide (B78521) or halide). This reaction is often rapid and highlights the moisture sensitivity of the compound.

Reaction with Electrophiles: As described previously, attack by an electrophile on the nitrogen atom leads to the formation of a new N-E bond (where E is the electrophile) and the departure of the triethylstannyl group, typically as a triethyltin salt (e.g., Et₃SnCl).

Reductive Cleavage: While methods exist for the reductive cleavage of the N-S bond in secondary sulfonamides, the Sn-N bond is generally more labile and would likely cleave first under most reductive conditions.

Cleavage of the triethylstannyl group's Sn-C bonds is less common but can occur under more forcing conditions, such as with strong electrophiles or in radical reactions. This would result in the loss of one or more ethyl groups from the tin center.

The primary cleavage pathways for the sulfonamide moiety itself, such as N-S bond scission, are known to occur under specific hydrolytic, reductive, or electrochemical conditions. However, in the context of N-(triethylstannyl)-p-toluenesulfonamide, the high reactivity and lability of the Sn-N bond typically dominate the reaction pathways, making it the initial point of transformation.

Elucidation of Reaction Mechanisms through Kinetic and Stereochemical Studies

Detailed kinetic and stereochemical studies on N-(triethylstannyl)-p-toluenesulfonamide specifically are not widely available in the published literature. However, the mechanistic pathways of organotin compounds, in general, have been extensively investigated, providing a framework for understanding its potential reactivity. researchgate.net

Kinetic Studies: Kinetic analysis could provide significant insight into the reaction mechanisms. For instance, by monitoring the rate of reaction with various electrophiles under different conditions (e.g., varying concentration, solvent polarity), one could determine the reaction order and the nature of the rate-determining step. Such studies could differentiate between:

A bimolecular substitution mechanism (Sₙ2-type) where the electrophile directly attacks the nitrogen or tin center.

A mechanism involving pre-dissociation of the Sn-N bond to form a sulfonamide anion, which then reacts with the electrophile.

Stereochemical Studies: If a chiral center were present either on the triethylstannyl group or on a substituent of the sulfonamide, stereochemical studies would be invaluable. For reactions at a chiral tin center, the stereochemical outcome (inversion or retention of configuration) can help elucidate whether the reaction proceeds through an associative or dissociative mechanism. researchgate.net Similarly, if the sulfonamide were to react with a chiral electrophile, the stereoselectivity of the reaction (diastereoselectivity) would provide information about the transition state geometry.

While direct experimental data for N-(triethylstannyl)-p-toluenesulfonamide is scarce, the principles established from broader studies on organotin chemistry suggest that its reactions are complex and highly dependent on the specific reactants and conditions employed. researchgate.net

Applications of N Triethylstannyl P Toluenesulfonamide in Complex Organic Transformations

Utilization in Carbon-Carbon Bond Forming Reactions

Organostannanes are cornerstone reagents in the formation of carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions. The triethylstannyl group in N-(triethylstannyl)-p-toluenesulfonamide suggests its potential utility in such transformations.

Palladium-Catalyzed Cross-Coupling Reactions, including Stille Coupling

The Stille reaction is a powerful method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. While typically used for coupling sp²-hybridized carbon atoms (e.g., vinyl and aryl groups), the fundamental mechanism involves the transmetalation of an organic group from tin to palladium.

In principle, N-(triethylstannyl)-p-toluenesulfonamide could participate in Stille-type couplings, although this would represent a less common application where a nitrogen-tin bond is cleaved. The general catalytic cycle for a Stille reaction involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Although specific examples detailing the use of N-(triethylstannyl)-p-toluenesulfonamide in Stille coupling for C-C bond formation are scarce, the reaction's versatility with various organostannanes makes this a plausible, albeit underexplored, application.

Other Metal-Catalyzed Coupling and Annulation Reactions

Beyond palladium, other transition metals like rhodium and copper are known to catalyze a variety of coupling and annulation reactions. prepchem.comnih.gov Annulation reactions, which involve the formation of a new ring, are critical in the synthesis of cyclic and heterocyclic compounds. nih.govgoogle.com These reactions often proceed through cascades involving C-H activation, insertions, and cyclizations. prepchem.com

While direct evidence for the use of N-(triethylstannyl)-p-toluenesulfonamide in these specific reactions is not prominent, related sulfonamides are known to participate in metal-catalyzed annulations. For instance, rhodium has been used to catalyze the annulation of N-benzoylsulfonamides with isocyanides. prepchem.com This suggests that the tosylamide moiety of N-(triethylstannyl)-p-toluenesulfonamide could potentially be incorporated into cyclic structures under similar catalytic conditions, although the role of the triethylstannyl group in such a process would need to be elucidated.

Application as a Nitrogen-Based Reagent in Heteroatom Functionalization

A more direct and mechanistically logical application of N-(triethylstannyl)-p-toluenesulfonamide is as a reagent for heteroatom functionalization, specifically for the introduction of the tosylamide group (TsNH-). The N-Sn bond is polarized, making the nitrogen atom nucleophilic and a potential transfer agent for the tosylamide moiety onto electrophilic substrates.

This functionality is particularly relevant in palladium-catalyzed amination reactions, a cornerstone of modern synthetic chemistry for forming C-N bonds. While ammonia (B1221849) or primary/secondary amines are the typical nitrogen sources, organometallic nitrogen reagents offer alternative reactivity profiles. In this context, N-(triethylstannyl)-p-toluenesulfonamide could serve as a precursor for a tosylamide nucleophile in a manner analogous to the Buchwald-Hartwig amination. The reaction would likely proceed via oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation of the tosylamide group from the tin reagent to the palladium center, and finally, reductive elimination to yield the N-arylated toluenesulfonamide.

The following table illustrates the potential substrates and products in such a hypothetical transformation.

| Aryl Halide Substrate | Potential N-Arylated Product |

| Bromobenzene | N-phenyl-p-toluenesulfonamide |

| 4-Chloroanisole | N-(4-methoxyphenyl)-p-toluenesulfonamide |

| 2-Bromopyridine | N-(pyridin-2-yl)-p-toluenesulfonamide |

This table represents a theoretical application based on known palladium-catalyzed amination reactions.

Role in the Synthesis of Functionalized Organic Molecules and Complex Scaffolds

The introduction of a p-toluenesulfonamide (B41071) group into a molecule is a common strategy in the synthesis of complex organic molecules. The tosyl group can serve as a protecting group for amines, which is stable under a variety of reaction conditions but can be removed when needed. Furthermore, the sulfonamide proton is acidic, allowing for further functionalization at the nitrogen atom.

The use of N-(triethylstannyl)-p-toluenesulfonamide as a tosylamide transfer agent would provide a valuable route to a wide range of N-tosylated compounds. These compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For example, N-allylsulfonamides can be synthesized via palladium-catalyzed reactions and are versatile building blocks for further transformations. The ability to form N-aryl and N-vinyl sulfonamides using this reagent would open up pathways to diverse molecular scaffolds.

The synthesis of complex heterocyclic structures, which are prevalent in bioactive natural products and medicinal chemistry, often relies on the strategic introduction of nitrogen-containing functional groups. nih.gov Annulation reactions that form nitrogen-containing rings are of particular importance. google.com While specific examples are lacking, the potential for N-(triethylstannyl)-p-toluenesulfonamide to participate in metal-catalyzed cyclization and annulation reactions makes it a theoretically interesting, yet unproven, tool for constructing such complex molecular architectures.

Catalytic Roles and Ligand Design Incorporating Sulfonamide Tin Scaffolds

N-(Triethylstannyl)-p-toluenesulfonamide as a Potential Precursor for Catalytic Species

While direct studies on the catalytic applications of p-Toluenesulfonamide (B41071), N-(triethylstannyl)- are not extensively documented in publicly available research, its chemical structure suggests a potential role as a precursor for various catalytic species. The N-Sn bond is known to be reactive and can be cleaved to generate either a sulfonamide anion or a triethyltin (B1234975) cation, which could then participate in catalytic cycles.

Organotin compounds, in general, are utilized as catalysts in a range of organic transformations. lupinepublishers.com They can function as Lewis acids, and their catalytic activity is influenced by the number and nature of the organic groups attached to the tin atom. lupinepublishers.com The triethylstannyl group in N-(triethylstannyl)-p-toluenesulfonamide could, in principle, be transferred to other substrates or act as a component in a bimetallic catalytic system.

The sulfonamide moiety, on the other hand, is a versatile functional group known for its coordinating properties. tandfonline.com The nitrogen atom can act as a nucleophile or a ligand for various metal centers. Therefore, N-(triethylstannyl)-p-toluenesulfonamide could serve as a synthon for the in-situ generation of catalytically active organotin-sulfonamide complexes. The reactivity of the N-Sn bond would allow for the controlled release of the sulfonamide ligand or the triethylstannyl group under specific reaction conditions. Further research is warranted to explore the full catalytic potential of this specific compound.

Design Principles for Sulfonamide-Derived Ligands in Organometallic Catalysis

The design of ligands is a cornerstone of organometallic catalysis, as the ligand framework dictates the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Sulfonamide-derived ligands have emerged as a significant class of ligands due to their modular nature and strong coordinating abilities.

Key design principles for sulfonamide-derived ligands include:

Modularity and Tunability: The sulfonamide scaffold allows for easy modification at both the nitrogen and the sulfonyl ends. This enables the synthesis of a diverse library of ligands with varying steric bulk and electronic properties.

Strong Coordination: The nitrogen atom of the sulfonamide group is a potent ligand for a wide range of transition metals. This strong coordination can lead to the formation of stable metal complexes.

Chirality: Chiral sulfonamide ligands are extensively used in asymmetric catalysis. The chirality can be introduced either in the amine or the sulfonyl part of the molecule, allowing for fine-tuning of the catalyst's stereochemical control.

Hemilability: In some cases, the sulfonamide group can act as a hemilabile ligand, where one of the donor atoms can reversibly dissociate from the metal center. This property can be beneficial in creating vacant coordination sites required for catalytic activity.

Case Studies of Related Sulfonamide-Based Ligands in Asymmetric Catalysis

The utility of sulfonamide-based ligands is well-demonstrated in the field of asymmetric catalysis, where the goal is to synthesize a single enantiomer of a chiral product. The development of asymmetric organocatalysis has seen significant contributions from sulfonamide-containing molecules. nih.govacs.org

One notable application is in the asymmetric sulfa-Michael addition, where thiols are added to α,β-unsaturated carbonyl compounds. Bifunctional organocatalysts incorporating a thiourea (B124793) and a sulfonamide moiety have been shown to effectively catalyze this reaction, yielding α-sulfaketones with high enantioselectivity. nih.gov

Furthermore, sulfonamide-based ligands have been instrumental in the development of catalysts for other important transformations. For instance, (S)-pyrrolidine sulfonamide has been used to catalyze highly enantioselective aldol (B89426) reactions in water, offering a "green" chemistry approach. acs.org The success of these ligands lies in their ability to form well-defined, chiral environments around the reacting substrates, thereby directing the stereochemical outcome of the reaction.

Exploration of Tin-Containing Sulfonamide Structures in Scaffold Hopping and Drug Design Methodologies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isosteric or bioisosteric scaffold to obtain new compounds with improved properties. nih.govrsc.org The sulfonamide group itself is a well-established pharmacophore and is present in a wide array of approved drugs. ekb.egresearchgate.netnih.govnih.gov

The introduction of an organotin moiety, such as the triethylstannyl group, onto a sulfonamide scaffold represents a novel approach in medicinal chemistry. Organotin compounds have been investigated for their biological activities, including as potential therapeutic agents. lupinepublishers.com The combination of a sulfonamide and an organotin group in a single molecule could lead to synergistic effects or novel biological activities.

While direct examples of using tin-containing sulfonamides in scaffold hopping are scarce, the concept of bioisosterism provides a rationale for their exploration. u-tokyo.ac.jp Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. nih.gov It is conceivable that a triethylstannyl group could act as a bioisosteric replacement for other functional groups in a drug molecule, potentially altering its pharmacokinetic or pharmacodynamic profile in a beneficial way. The exploration of such tin-containing sulfonamide structures could open up new avenues in the design of novel therapeutic agents.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

A complete NMR spectroscopic analysis is crucial for the definitive structural assignment and for probing the dynamic behavior of p-Toluenesulfonamide (B41071), N-(triethylstannyl)- in solution. While NMR data for the parent p-toluenesulfonamide and its various other derivatives are available, specific spectral data for the N-(triethylstannyl) derivative are not readily found in the surveyed literature. rsc.orgchemicalbook.comchemicalbook.com

A detailed study would involve the acquisition and interpretation of ¹H, ¹³C, ¹⁵N, and ¹¹⁹Sn NMR spectra.

Expected ¹H and ¹³C NMR Data:

| Protons/Carbons of p-Toluenesulfonamide, N-(triethylstannyl)- | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl protons of the tosyl group | ~2.4 | ~21 |

| Aromatic protons of the tosyl group | 7.3-7.8 (two doublets) | 127-143 |

| Ethyl protons of the triethylstannyl group | 0.9-1.3 (multiplets) | 8-12 |

Expected ¹⁵N and ¹¹⁹Sn NMR Data:

The ¹⁵N NMR chemical shift would provide direct insight into the electronic environment of the nitrogen atom within the sulfonamide linkage and the influence of the triethylstannyl group.

¹¹⁹Sn NMR spectroscopy is particularly vital for characterizing organotin compounds. The chemical shift and coupling constants (especially ¹J(¹¹⁹Sn-¹⁵N)) would offer invaluable information about the coordination number of the tin atom and the nature of the tin-nitrogen bond.

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of p-Toluenesulfonamide, N-(triethylstannyl)-. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition. Studies on related p-toluenesulfonamide derivatives have demonstrated the utility of techniques like collision-induced dissociation to understand their fragmentation patterns. nih.gov A detailed mass spectrometric analysis of the title compound would be expected to show characteristic isotopic patterns for tin and provide evidence for the cleavage of the Sn-N and S-N bonds.

X-ray Crystallography for Solid-State Structural Analysis and Bond Characterization

Key Structural Parameters from X-ray Crystallography:

| Parameter | Significance |

| Sn-N bond length | Indicates the covalent/coordinate nature of the bond. |

| S-N bond length | Reveals the electronic influence of the triethylstannyl group on the sulfonamide moiety. |

| Coordination geometry at the tin atom | Typically tetrahedral for Sn(IV), but higher coordination numbers are possible. |

| Torsional angles | Define the overall three-dimensional shape of the molecule. |

Density Functional Theory (DFT) and Computational Modeling of Reactivity

In the absence of extensive experimental data, computational modeling, particularly using Density Functional Theory (DFT), would be a powerful tool to predict and understand the properties of p-Toluenesulfonamide, N-(triethylstannyl)-.

DFT calculations could be employed to investigate the electronic structure and the nature of the tin-nitrogen bond. Natural Bond Orbital (NBO) analysis, for instance, could quantify the charge distribution and the extent of orbital overlap between tin and nitrogen, providing a deeper understanding of the bonding. Such computational studies have been successfully applied to other p-toluenesulfonamide derivatives to analyze intramolecular interactions. researchgate.net

Computational modeling can be instrumental in predicting the reactivity of p-Toluenesulfonamide, N-(triethylstannyl)-. By calculating the energies of reactants, products, and potential transition states, it is possible to map out reaction pathways and predict the selectivity of its reactions. This approach has been used to understand the fragmentation pathways of related sulfonamides in mass spectrometry. nih.gov For the title compound, DFT could be used to model its role in various chemical transformations, providing insights that could guide future synthetic applications.

Derivatization and Analog Development Based on the N Stannylsulfonamide Framework

Synthesis of Variously Substituted N-Organostannylsulfonamides

The synthesis of N-organostannylsulfonamides can be achieved through several methodologies, primarily involving the reaction of a sulfonamide with an organotin halide or oxide. The most common approach for preparing the parent compound, p-Toluenesulfonamide (B41071), N-(triethylstannyl)-, involves the reaction of p-toluenesulfonamide with a triethyltin (B1234975) precursor.

A general method for the synthesis of a range of N-organostannylsulfonamides involves the condensation reaction between a p-toluenesulfonamide and a triorganotin chloride, such as triethyltin chloride, in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Alternatively, the reaction of p-toluenesulfonamide with a bis(triorganotin) oxide, such as bis(triethyltin) oxide, provides a clean route to the desired N-stannylsulfonamide with the formation of water as the only byproduct.

Variations in the organostannyl moiety can be introduced by employing different triorganotin precursors. For instance, using trimethyltin (B158744) chloride or tributyltin chloride in place of triethyltin chloride would yield the corresponding N-(trimethylstannyl)- or N-(tributylstannyl)-p-toluenesulfonamide, respectively. Similarly, modifications to the sulfonamide component can be achieved by starting with differently substituted benzenesulfonamides.

Below is a representative table of variously substituted N-organostannylsulfonamides that can be synthesized, highlighting the potential for structural diversity.

| Substituent on Sulfonamide (R) | Organostannyl Group (R'3Sn) | Compound Name |

| p-CH3 | (C2H5)3Sn | p-Toluenesulfonamide, N-(triethylstannyl)- |

| p-CH3 | (CH3)3Sn | p-Toluenesulfonamide, N-(trimethylstannyl)- |

| p-CH3 | (n-C4H9)3Sn | p-Toluenesulfonamide, N-(tributylstannyl)- |

| H | (C2H5)3Sn | Benzenesulfonamide, N-(triethylstannyl)- |

| p-NO2 | (C2H5)3Sn | p-Nitrobenzenesulfonamide, N-(triethylstannyl)- |

| p-OCH3 | (C2H5)3Sn | p-Methoxybenzenesulfonamide, N-(triethylstannyl)- |

Impact of Structural Modifications on Reactivity and Application Scope

Structural modifications to the N-organostannylsulfonamide framework have a profound impact on the compound's reactivity and, consequently, its range of applications. These modifications can be broadly categorized into alterations of the substituents on the aromatic ring of the sulfonamide and changes in the alkyl or aryl groups attached to the tin atom.

The electronic nature of the substituents on the aromatic ring influences the nucleophilicity of the nitrogen atom and the Lewis acidity of the tin center. Electron-withdrawing groups, such as a nitro group at the para-position, decrease the electron density on the nitrogen atom, making the N-Sn bond more polarized and the tin atom more susceptible to nucleophilic attack. Conversely, electron-donating groups, like a methoxy (B1213986) group, increase the electron density on the nitrogen, potentially enhancing its nucleophilicity in certain reactions. These electronic effects can be harnessed to modulate the reactivity of the N-stannylsulfonamide in reactions such as N-alkylation, N-arylation, and as a transfer agent for the sulfonyl group.

The steric and electronic properties of the organic groups attached to the tin atom also play a crucial role. Bulky alkyl groups, such as tributyl, can sterically hinder the approach of reactants to the tin-nitrogen bond, which can be advantageous for achieving selectivity in certain synthetic transformations. The nature of the alkyl groups also affects the Lewis acidity of the tin center, which is a key factor in its ability to coordinate with other molecules and catalyze reactions.

The interplay of these structural features allows for the fine-tuning of the N-organostannylsulfonamide's reactivity, expanding its utility in various synthetic contexts, including as a precursor for the formation of C-N bonds and in the synthesis of heterocyclic compounds.

Comparative Studies with Other N-Metallated Sulfonamides

N-stannylsulfonamides are part of a broader class of N-metallated sulfonamides, which includes derivatives of alkali metals such as lithium, sodium, and potassium. While all these compounds feature a nitrogen-metal bond and can act as nucleophiles or bases, the nature of the metal cation significantly influences their reactivity, solubility, and handling characteristics.

N-lithiated, N-sodiated, and N-potassiated sulfonamides are generally more ionic in character compared to their N-stannylated counterparts. This high degree of ionicity often translates to higher reactivity, making them powerful nucleophiles and strong bases. However, this enhanced reactivity can also lead to lower selectivity in chemical reactions and can be problematic when working with substrates bearing multiple reactive functional groups. Furthermore, these alkali metal derivatives are often poorly soluble in common organic solvents and are highly sensitive to moisture and air, necessitating stringent anhydrous and inert atmosphere techniques for their preparation and use.

In contrast, N-organostannylsulfonamides exhibit a more covalent N-Sn bond. This results in a more moderate reactivity profile, which can be highly advantageous for achieving greater chemoselectivity. They are generally less basic and less nucleophilic than their alkali metal analogs, allowing for more controlled reactions. Additionally, N-organostannylsulfonamides typically display better solubility in organic solvents and are often more stable towards ambient moisture, simplifying their handling and purification.

The table below provides a comparative overview of the general properties of N-metallated sulfonamides.

| Property | N-Lithio/Sodio/Potassio Sulfonamides | N-Organostannylsulfonamides |

| Bonding Character | Predominantly ionic | More covalent |

| Reactivity | High (strong base/nucleophile) | Moderate (weaker base/nucleophile, tunable Lewis acidity) |

| Selectivity | Often lower | Generally higher chemoselectivity |

| Solubility | Poor in non-polar organic solvents | Good in many organic solvents |

| Handling | Requires strict anhydrous/inert conditions | Often easier to handle, less sensitive to moisture |

These differences in properties make N-organostannylsulfonamides valuable alternatives to the more common alkali metal derivatives, particularly in synthetic applications where mild reaction conditions and high selectivity are paramount.

Emerging Research Directions and Future Perspectives in N Triethylstannyl P Toluenesulfonamide Chemistry

Green Chemistry Approaches in Synthesis and Application of N-Stannylsulfonamides

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly pivotal in modern synthetic chemistry. acs.orgacs.org For N-stannylsulfonamides like p-Toluenesulfonamide (B41071), N-(triethylstannyl)-, these principles offer a roadmap for developing more environmentally benign synthetic routes and applications.

Current research efforts are geared towards improving the atom economy of synthetic protocols. rjpbcs.comwikipedia.orglupinepublishers.com Traditional syntheses of organotin compounds often involve stoichiometric reagents and can generate significant waste. uobabylon.edu.iq Future methodologies will likely focus on catalytic routes that maximize the incorporation of all reactant atoms into the final product. The development of solvent-free reaction conditions or the use of greener solvents such as water, supercritical fluids, or bio-based solvents represents another key area of research. acs.orgacs.org

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical transformations, presents a promising, albeit less explored, avenue for the synthesis and modification of organotin compounds. lupinepublishers.com This approach could offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for N-Stannylsulfonamides

| Parameter | Conventional Synthesis | Green Chemistry Approach |

| Reagents | Often stoichiometric | Catalytic, renewable feedstocks |

| Solvents | Halogenated organic solvents | Water, supercritical CO₂, bio-solvents, solvent-free |

| Atom Economy | Often low to moderate | High |

| Waste Generation | Significant by-products | Minimized waste |

| Energy Input | Typically high temperatures | Milder reaction conditions, alternative energy sources |

Integration into Continuous Flow Chemistry Systems for Scalable Processes

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of specialized chemicals like p-Toluenesulfonamide, N-(triethylstannyl)-. acs.orgnih.govnih.gov The enhanced control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved product purity, and enhanced safety, particularly when dealing with potentially hazardous reagents. lupinepublishers.comresearchgate.net

The integration of N-stannylsulfonamide synthesis into continuous flow systems is a logical step towards scalable and more efficient production. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, which can be critical for controlling exothermic reactions and improving selectivity. sdlookchem.com This technology is particularly well-suited for the synthesis of organotin compounds, where precise control can mitigate the formation of toxic by-products.

Furthermore, continuous flow setups can be readily automated, enabling rapid reaction optimization and the efficient production of compound libraries for screening purposes. lupinepublishers.com The development of robust and non-fouling flow reactors will be crucial for the long-term, uninterrupted synthesis of these organometallic compounds. wikipedia.org

Table 2: Potential Advantages of Continuous Flow Synthesis for p-Toluenesulfonamide, N-(triethylstannyl)-

| Feature | Benefit in Flow Chemistry |

| Safety | Minimized reaction volume reduces risks associated with hazardous materials. lupinepublishers.comresearchgate.net |

| Process Control | Precise control over temperature, pressure, and residence time. nih.gov |

| Scalability | Straightforward scaling by extending operation time or "numbering-up" reactors. nih.govresearchgate.net |

| Product Quality | Improved consistency and purity due to uniform reaction conditions. nih.gov |

| Efficiency | Reduced reaction times and potential for process intensification. acs.org |

Potential for Novel Catalytic Cycles and Tandem Reactions

While organotin compounds are well-established as reagents in reactions like the Stille coupling, their potential as catalysts is an area of active investigation. nih.gov p-Toluenesulfonamide, N-(triethylstannyl)- possesses both a reactive tin center and a sulfonamide moiety, opening up possibilities for its involvement in novel catalytic cycles. The Lewis acidity of the tin atom, modulated by the electron-withdrawing sulfonamide group, could be harnessed for a variety of transformations.

There is significant potential for this compound to participate in tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly desirable as they increase molecular complexity in a step-economical fashion. For instance, a reaction could be initiated by the N-stannylsulfonamide acting as a catalyst or reagent, followed by an intramolecular cyclization or another bond-forming event.

Research in this area will likely focus on designing new reaction sequences where the unique reactivity of the Sn-N bond can be exploited to achieve transformations that are not possible with traditional reagents.

Addressing Challenges in Organotin Chemistry for Broader Synthetic Applicability

Despite their synthetic utility, the broader application of organotin compounds, including p-Toluenesulfonamide, N-(triethylstannyl)-, is hampered by several challenges, most notably their inherent toxicity and the difficulty in removing tin-containing by-products from reaction mixtures. nih.govreddit.com Triorganotin compounds, in particular, are known to be neurotoxic. reddit.com

A major focus of future research will be the development of strategies to mitigate these issues. This includes the design of more effective purification methods to remove residual tin to pharmaceutically acceptable levels. sdlookchem.com The development of catalytic systems that use only a substoichiometric amount of the organotin compound would significantly reduce the amount of tin waste.

Another approach involves the design of next-generation organotin reagents with reduced toxicity without compromising their reactivity. This could involve modifying the organic groups attached to the tin atom to alter the compound's biological activity and facilitate its removal after the reaction. lupinepublishers.com Addressing these challenges is paramount for the widespread adoption of organotin-based synthetic methods in industrial and pharmaceutical settings. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing N-(triethylstannyl)-p-toluenesulfonamide, and what factors influence reaction yields?

- Methodology :

- Pd-Catalyzed Sulfonamidation : Use Pd catalysts (e.g., Pd(OAc)₂) with biaryl phosphine ligands (e.g., t-BuXPhos) and K₃PO₄ in tert-amyl alcohol. Yields exceed 80% for monosubstituted aryl nonafluorobutanesulfonates, but 2,6-disubstituted substrates are unreactive .

- Copper-Mediated Reactions : Employ CuCl at room temperature with sulfonyl azides and boronic acids, eliminating the need for bases or ligands. Ideal for functionalized substrates but may require extended reaction times for sterically hindered systems .

- Trimethylsilyl Precursors : React N-trimethylsilyl-p-toluenesulfonamide with triethylstannyl tosylates under anhydrous conditions. Monitor silyl group removal via TLC .

- Critical Factors : Catalyst choice, solvent/base compatibility, substrate steric effects, and moisture sensitivity of stannyl reagents.

Q. How does the stability of N-(triethylstannyl)-p-toluenesulfonamide vary under different pH and temperature conditions?

- Stability Profile :

- Handling Recommendations : Store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to protic solvents or strong bases.

Q. What are the recommended analytical techniques for characterizing N-(triethylstannyl)-p-toluenesulfonamide and its derivatives?

- 1H/13C NMR : Identify conformational equilibria (e.g., slow-exchange conformers in N-allyl derivatives) using low-temperature NMR .

- HRMS : Confirm molecular ions, though limited for air-sensitive stannyl derivatives. Use ESI-MS with argon-sparged solvents .

- IR Spectroscopy : Monitor sulfonamide S=O stretches (~1350–1160 cm⁻¹) and Sn–C bonds (~600–500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic efficiency when using different transition metal catalysts for sulfonamidation reactions?

- Case Study : Pd vs. Cu Catalysts

- Pd Systems : Higher yields for electron-deficient aryl substrates but require stringent ligand/base combinations. Inefficient for ortho-substituted arenes .

- Cu Systems : Broader functional group tolerance but slower kinetics. Optimize by adding redox-active additives (e.g., TEMPO) to accelerate turnover .

- Resolution Strategy : Screen ligand libraries (e.g., XPhos vs. bipyridines) and employ Hammett plots to correlate substrate electronics with catalytic activity.

Q. What strategies optimize chemoselective hydrolysis of N-(triethylstannyl)-p-toluenesulfonamide derivatives in complex substrates?

- Acid-Mediated Hydrolysis : Use trifluoromethanesulfonic acid (1.2 equiv) in CH₂Cl₂ at 0°C. Electron-deficient sulfonamides hydrolyze cleanly, while electron-rich analogs undergo sulfonyl migration. Quench with NaHCO₃ to isolate products .

- Competing Reactions : Protect stannyl groups with chelating agents (e.g., EDTA) during hydrolysis to prevent Sn–C bond cleavage .

Q. What mechanistic insights explain the stereochemical outcomes in electrophilic cyclization reactions involving N-alkenyl-p-toluenesulfonamides?

- Key Observations :

- Chloramine-T/I₂ System : Promotes iodocyclization via iodonium ion intermediates, favoring 5-exo-trig cyclization to pyrrolidines. Stereoselectivity arises from chair-like transition states .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance iodonium stability, while THF increases byproduct formation via radical pathways .

- Experimental Design : Use deuterated solvents (CDCl₃) to track proton shifts in intermediates via in situ NMR.

Data Contradiction Analysis

- Example : Discrepancies in catalytic yields for Pd vs. Cu systems (Q4) arise from substrate electronic profiles. Validate via Hammett analysis or DFT calculations to map electronic effects on transition states.

- Mitigation : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst loading) and report detailed metadata (e.g., glovebox O₂/H₂O levels).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.